HBV Inhibition Potency: Chloro vs. Bromo vs. Nitro Analogs in a Cell-Based Assay
In a head-to-head comparison of 2-hydroxyaroyl-N-(thiazol-2-yl)amide derivatives, the 5-chloro analog (compound 3) exhibited an EC50 of 0.33 μM against extracellular hepatitis B virus (HBV) DNA production in cell culture [1]. This represents a 3.6-fold improvement in potency compared to the 5-bromo analog (compound 6, EC50 = 1.20 μM) [2]. While the 5-nitro analog (nitazoxanide, compound 2) was more potent (EC50 = 0.15 μM), the chloro derivative uniquely combined sub-micromolar potency with a distinct selectivity profile, being inactive against anaerobic bacteria unlike the broad-spectrum nitro analog [3].
| Evidence Dimension | Antiviral potency (HBV extracellular DNA) |
|---|---|
| Target Compound Data | EC50 = 0.33 μM |
| Comparator Or Baseline | 5-Bromo analog (compound 6): EC50 = 1.20 μM; 5-Nitro analog (nitazoxanide, compound 2): EC50 = 0.15 μM |
| Quantified Difference | Chloro vs. Bromo: 3.6-fold higher potency; Chloro vs. Nitro: 2.2-fold lower potency |
| Conditions | HBV-expressing cell line, extracellular virion DNA quantified; triplicate assays with ±20% SD |
Why This Matters
For HBV drug discovery programs, the 5-chloro derivative provides a measurable potency advantage over the 5-bromo building block while offering a cleaner selectivity profile compared to the nitro analog.
- [1] Stachulski, A. V.; Pidathala, C.; Row, E. C.; Sharma, R.; Berry, N. G.; Iqbal, M.; Bentley, J.; Allman, S. A.; Edwards, G.; Helm, A.; et al. Thiazolides as Novel Antiviral Agents. 1. Inhibition of Hepatitis B Virus Replication. J. Med. Chem. 2011, 54 (12), 4119–4132. View Source
- [2] Stachulski, A. V.; et al. J. Med. Chem. 2011, 54 (12), 4119–4132. Table 1, compound 6 data. View Source
- [3] Stachulski, A. V.; et al. J. Med. Chem. 2011, 54 (12), 4119–4132. Abstract and Results. View Source
